

# Application Note: Quantitative Analysis of Glafenic Acid using UV-Visible Spectrophotometry

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## Compound of Interest

Compound Name:	Glafenic acid
CAS No.:	10440-42-3
Cat. No.:	B128836

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## Abstract

This application note presents a detailed, validated protocol for the quantitative determination of **glafenic acid** in bulk form using UV-Visible spectrophotometry. **Glafenic acid**, an anthranilic acid derivative, possesses strong chromophoric properties amenable to direct spectrophotometric analysis.[1][2] The described method is simple, rapid, cost-effective, and accurate, making it highly suitable for routine quality control and research applications. The methodology is grounded in the Beer-Lambert principle and has been validated in accordance with the International Conference on Harmonisation (ICH) Q2(R2) guidelines to ensure its reliability and fitness for purpose.[3][4]

## Introduction and Scientific Principle

**Glafenic acid** (2-[(7-chloro-4-quinolinyl)amino]benzoic acid) is a key chemical entity whose accurate quantification is critical in pharmaceutical research and development.[1] Its molecular structure, featuring conjugated aromatic systems (quinoline and benzoic acid moieties), results in significant absorption of ultraviolet radiation, forming the basis for this analytical method.[5]

The fundamental principle governing this protocol is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The law is expressed as:

$$A = \epsilon bc$$

Where:

- A is the absorbance (dimensionless)
- $\epsilon$  (epsilon) is the molar absorptivity ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ), a constant specific to the substance at a given wavelength.
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the analyte ( $\text{mol}\cdot\text{L}^{-1}$ ).

By measuring the absorbance of a **glafenic acid** solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), where the method achieves highest sensitivity, we can accurately determine its concentration.[5]

## Materials and Instrumentation

### 2.1 Reagents and Chemicals

- **Glafenic Acid** Reference Standard (Purity >99%)
- Methanol (HPLC or Spectroscopic Grade)
- Other solvents for robustness testing (e.g., Ethanol, Acetonitrile)
- Deionized or Distilled Water

### 2.2 Instrumentation

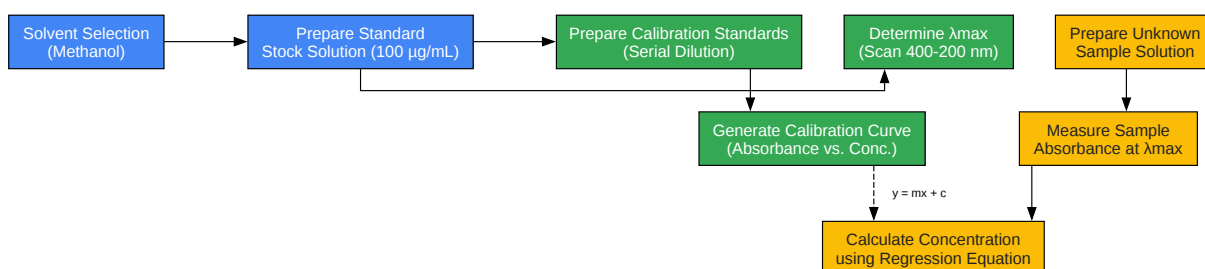
- Double-beam UV-Visible Spectrophotometer with a spectral bandwidth of 2 nm or less (e.g., Shimadzu UV-1800, Agilent Cary 60). The instrument's wavelength and absorbance scales should be calibrated according to pharmacopeial standards.[6]

- Calibrated Analytical Balance (readability  $\pm 0.1$  mg)
- Grade A Volumetric Flasks (10 mL, 50 mL, 100 mL)
- Grade A Volumetric Pipettes
- 1 cm matched Quartz Cuvettes
- Ultrasonic Bath

## Core Experimental Protocol: Method Development & Execution

The successful quantification of **glafenic acid** hinges on a systematically developed and executed protocol. The following steps outline the workflow from initial parameter selection to final concentration determination.

### Workflow Overview



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Caption: Workflow for the quantitative analysis of **glafenic acid**.

## Step 1: Solvent Selection and $\lambda_{\max}$ Determination

Rationale: The choice of solvent is critical. It must completely dissolve the analyte and be transparent (i.e., have negligible absorbance) in the UV region of interest.[6] Methanol is selected for its excellent solvating capacity for compounds like **glafenic acid** and a low UV cutoff wavelength (~205 nm).

Protocol:

- Prepare a preliminary solution of **glafenic acid** in methanol at a concentration of approximately 10  $\mu\text{g/mL}$ .
- Use a UV-Visible spectrophotometer to scan the solution from 400 nm to 200 nm, using methanol as the reference blank.
- Identify the wavelength that exhibits the maximum absorbance. This wavelength is the  $\lambda_{\max}$  and must be used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer-Lambert's Law.

## Step 2: Preparation of Standard Solutions and Calibration Curve

Rationale: A calibration curve is essential to establish the linear relationship between absorbance and concentration. This is a cornerstone of the quantitative analysis, demonstrating the method's linearity over a defined range.[7]

Protocol:

- **Standard Stock Solution (100  $\mu\text{g/mL}$ ):** Accurately weigh 10 mg of the **glafenic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol, using an ultrasonic bath for 5 minutes to ensure complete dissolution. Dilute to the mark with methanol and mix thoroughly.
- **Working Standard Solutions:** Perform serial dilutions from the stock solution to prepare a series of at least five working standards. For a typical range of 2-12  $\mu\text{g/mL}$ , pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with methanol. This yields concentrations of 2, 4, 6, 8, 10, and 12  $\mu\text{g/mL}$ .

- Measurement: Measure the absorbance of each working standard at the predetermined  $\lambda_{\text{max}}$  against a methanol blank.
- Calibration Curve: Plot a graph of absorbance (Y-axis) versus concentration in  $\mu\text{g/mL}$  (X-axis). Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $r^2$ ).

### Step 3: Analysis of the Unknown Sample

Protocol:

- Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of **glafenic acid** and prepare a 100 mL solution in methanol, following the same procedure as for the stock solution.
- Filter the solution if necessary to remove any insoluble excipients.
- Make an appropriate dilution of the sample solution with methanol to bring the final concentration within the validated linear range of the calibration curve (e.g., a 1:10 dilution to target a concentration of 10  $\mu\text{g/mL}$ ).
- Measure the absorbance of the final diluted sample solution at the  $\lambda_{\text{max}}$ .
- Calculate the concentration of **glafenic acid** in the sample solution using the regression equation from the calibration curve.

Calculation:

Concentration ( $\mu\text{g/mL}$ ) = (Absorbance of Sample - y-intercept) / Slope

Remember to account for the dilution factor to determine the concentration in the original sample.

### Method Validation Protocol (ICH Q2(R2) Framework)

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.<sup>[4][8]</sup> The following parameters must be assessed.

**4.1 Specificity** Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

- Protocol: Analyze a placebo (a mixture of all expected excipients without **glafenic acid**). Scan it across the UV spectrum. There should be no significant interference (absorbance) at the  $\lambda_{\text{max}}$  of **glafenic acid**.

**4.2 Linearity** This establishes that the method's response is directly proportional to the analyte concentration within a given range.

- Protocol: Follow the procedure in section 3.2. Analyze at least five concentrations.
- Acceptance Criterion: The coefficient of determination ( $r^2$ ) should be  $\geq 0.999$ .[\[9\]](#)

**4.3 Accuracy** Accuracy reflects the closeness of the test results to the true value. It is determined by recovery studies.

- Protocol: Perform a standard addition assay. Spike a pre-analyzed sample solution with known amounts of **glafenic acid** standard at three different levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Calculate the percentage recovery for each level.
- Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

**4.4 Precision** Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

- Protocol:
  - Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (e.g., 10  $\mu\text{g/mL}$ ) on the same day, with the same analyst and instrument.
  - Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, or with a different analyst or instrument.
- Acceptance Criterion: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[\[9\]](#)

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

- Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve.
  - $LOD = 3.3 \times (\sigma / S)$
  - $LOQ = 10 \times (\sigma / S)$  (Where  $\sigma$  = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
- Acceptance Criterion: These values establish the sensitivity limits of the method.[10]

4.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Protocol: Introduce small changes to the method, such as a slight variation in the detection wavelength ( $\lambda_{max} \pm 2 \text{ nm}$ ) or using a different brand of methanol. Analyze a standard solution under these modified conditions.
- Acceptance Criterion: The results should not deviate significantly from the nominal results, with %RSD remaining below 2.0%.

## Summary of Validation Parameters (Hypothetical Data)

Parameter	Result	Acceptance Criteria
$\lambda_{\max}$	345 nm	-
Linearity Range	2-12 $\mu\text{g/mL}$	-
Correlation Coefficient ( $r^2$ )	0.9995	$\geq 0.999$
Regression Equation	$y = 0.085x + 0.002$	-
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.85%	$\leq 2.0\%$
- Intermediate Precision	1.15%	$\leq 2.0\%$
LOD	0.15 $\mu\text{g/mL}$	Report Value
LOQ	0.45 $\mu\text{g/mL}$	Report Value
Robustness	%RSD < 1.5% for all variations	Results remain consistent

## Conclusion

The UV-Visible spectrophotometric method described herein is demonstrated to be linear, accurate, precise, and robust for the quantitative analysis of **glafenic acid**. The simplicity of the procedure and the use of common laboratory instrumentation make it an efficient and reliable tool for routine quality control testing and other analytical applications where the determination of **glafenic acid** is required. The comprehensive validation based on ICH guidelines ensures that the method is fit for its intended purpose and produces trustworthy results.

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